molecular formula C5H14ClNOS B15314220 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride

2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride

Cat. No.: B15314220
M. Wt: 171.69 g/mol
InChI Key: MORHVTBCLNQLML-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(methylsulfanyl)propan-1-ol hydrochloride is a propan-1-ol derivative functionalized with an amino group, a methyl group at the C2 position, and a methylsulfanyl (SCH₃) group at C3. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

Molecular Formula

C5H14ClNOS

Molecular Weight

171.69 g/mol

IUPAC Name

2-amino-2-methyl-3-methylsulfanylpropan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NOS.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H

InChI Key

MORHVTBCLNQLML-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CSC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also modulate enzyme activity by binding to active sites, thereby influencing metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators are its C2 amino-methyl substitution and C3 methylsulfanyl group. These groups influence electronic properties, solubility, and metabolic stability. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural Comparison of Propan-1-ol Derivatives
Compound Name Substituents (C2) Substituents (C3) Molecular Weight (g/mol) Notable Features
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-ol HCl Amino, Methyl Methylsulfanyl ~171.5 (base) + 36.46 (HCl) Sulfur-containing, moderate lipophilicity
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl Amino, 3-Nitrophenyl None 232.66 Nitro group (electron-withdrawing), polar
Buphenine HCl Complex aryl-alkylamine None Not provided Aromatic group, beta-adrenergic activity
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol HCl Amino Ethanesulfonyl 214.58 Sulfonyl group (oxidized sulfur), higher polarity

Physicochemical Properties

  • Solubility: The methylsulfanyl group in the target compound likely reduces aqueous solubility compared to polar analogs like 2-amino-2-(3-nitrophenyl)propan-1-ol HCl, which is sparingly soluble in chloroform and methanol . Sulfur’s lipophilicity may enhance membrane permeability.
  • Stability: Methylsulfanyl groups are prone to oxidation, unlike sulfonyl groups in (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol HCl, which are more stable .

Key Research Findings

Electronic Effects: The methylsulfanyl group’s electron-donating nature contrasts with the nitro group’s electron-withdrawing properties in 2-amino-2-(3-nitrophenyl)propan-1-ol HCl, affecting reactivity in synthetic pathways .

Metabolic Considerations : Sulfur-containing compounds like the target may undergo oxidation to sulfoxides, influencing metabolic clearance compared to sulfonyl derivatives .

Therapeutic Potential: Structural analogs with aromatic groups (e.g., Buphenine HCl) show established clinical use, suggesting that modifying the target compound’s substituents could unlock similar applications .

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